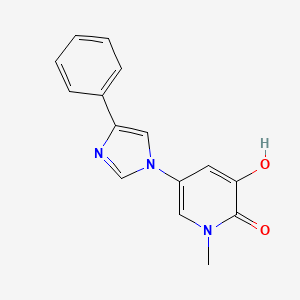
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A simpler compound with a similar pyridine ring structure.
Metronidazole: An imidazole derivative with known antibacterial and antiprotozoal activities.
Omeprazole: A pyridine derivative used as a proton pump inhibitor in the treatment of gastric ulcers.
Uniqueness
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is unique due to its combined imidazole and pyridine rings, which confer a range of chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one |
InChI |
InChI=1S/C15H13N3O2/c1-17-8-12(7-14(19)15(17)20)18-9-13(16-10-18)11-5-3-2-4-6-11/h2-10,19H,1H3 |
InChI Key |
YBXVGGTWMHMZCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)N2C=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
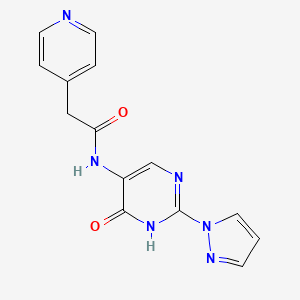
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

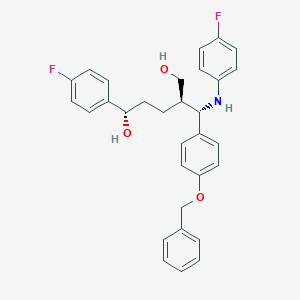

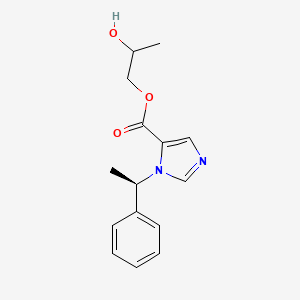
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
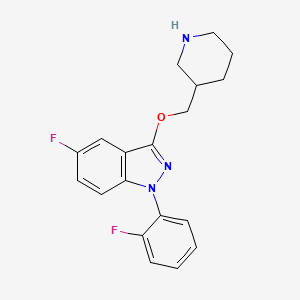
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
